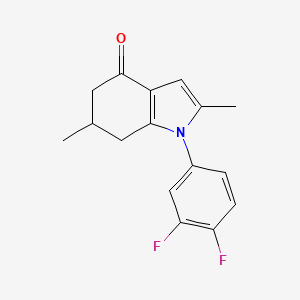

1-(3,4-difluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one

Descripción

1-(3,4-Difluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one is a bicyclic ketone derivative featuring a 6,7-dihydroindol-4-one core substituted with a 3,4-difluorophenyl group at position 1 and methyl groups at positions 2 and 4.

Propiedades

IUPAC Name |

1-(3,4-difluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NO/c1-9-5-15-12(16(20)6-9)7-10(2)19(15)11-3-4-13(17)14(18)8-11/h3-4,7-9H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZWFNBHGZJFAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=C(N2C3=CC(=C(C=C3)F)F)C)C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-difluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluoroaniline and 2,6-dimethylcyclohexanone.

Condensation Reaction: The 3,4-difluoroaniline undergoes a condensation reaction with 2,6-dimethylcyclohexanone in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate product.

Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to form the indolone ring structure.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 1-(3,4-difluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one.

Industrial Production Methods

In an industrial setting, the production of 1-(3,4-difluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

1-(3,4-difluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxidized indolone derivatives.

Reduction: Formation of reduced indolone derivatives.

Substitution: Formation of substituted difluorophenyl derivatives.

Aplicaciones Científicas De Investigación

1-(3,4-difluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 1-(3,4-difluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Key Structural Features

- 2,6-Dimethyl groups introduce steric hindrance, which may influence reactivity and intermolecular interactions.

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key Observations :

- Halogen Substitution : Bromine or chlorine substituents (e.g., in Compound 43) reduce yields (82.3%) compared to fluorinated analogs (88%) due to increased steric bulk and reactivity challenges .

- Melting Points: Halogenated derivatives exhibit higher melting points (e.g., 229–230°C for Compound 43) compared to non-halogenated analogs, likely due to stronger intermolecular forces .

- Synthetic Efficiency: Multi-step syntheses (e.g., cyclopentenopyridine in ) yield <40%, whereas MCRs for indol-4-ones achieve >80% efficiency .

Electronic and Steric Effects

- Steric Hindrance: The 2,6-dimethyl configuration may slow reaction kinetics in further functionalization steps compared to mono-methyl derivatives.

Analytical and Spectroscopic Data

The target compound’s molecular formula (C₁₇H₁₅F₂NO) predicts a higher carbon content (~68–70%) and lower nitrogen (~4–5%) compared to halogenated analogs.

Actividad Biológica

1-(3,4-Difluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one, also known by its CAS number 116574-15-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer effects, enzyme inhibition, and other pharmacological activities.

Chemical Structure

The compound features a unique indole structure with two fluorine atoms on the phenyl ring and two methyl groups at the 2 and 6 positions of the indole moiety. The molecular formula is with a molecular weight of approximately 285.29 g/mol.

Biological Activity Overview

The biological activities of this compound have been explored in various studies focusing on its anticancer properties and interactions with specific biological targets.

Anticancer Activity

Recent studies have demonstrated that 1-(3,4-difluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one exhibits significant cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis; G1 phase arrest |

| HCT-116 | 12.34 | Caspase activation |

| A549 | 18.45 | Cell cycle modulation |

Data adapted from various studies focusing on the compound's effects on cancer cell lines.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes that are crucial in cancer metabolism and progression. For instance, it has shown promising results as an inhibitor of dihydrofolate reductase (DHFR), which is vital in nucleotide synthesis.

Table 2: Enzyme Inhibition Potency

| Enzyme | IC50 (µM) | Reference Compound |

|---|---|---|

| Dihydrofolate Reductase | 0.48 | Methotrexate |

| Carbonic Anhydrase IX | 0.75 | Acetazolamide |

This data highlights the competitive inhibition profile of the compound compared to established inhibitors.

Case Studies

- Study on MCF-7 Cells : A study conducted by researchers showed that treatment with the compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells. Flow cytometry analysis indicated that the compound caused G1 phase arrest and increased caspase-3/7 activity, suggesting a mechanism involving apoptosis induction.

- In Vivo Studies : Preliminary in vivo studies indicated that administration of the compound led to tumor growth inhibition in xenograft models. The results suggest that further development could lead to clinical applications for treating specific cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.